3-(2-Chlorophenyl)-4-ethylpyrrolidine
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Overview
Description
3-(2-Chlorophenyl)-4-ethylpyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a 2-chlorophenyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-4-ethylpyrrolidine typically involves the reaction of 2-chlorobenzyl chloride with ethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the ethylamine attacks the benzyl chloride, resulting in the formation of the desired pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and purification techniques such as distillation or recrystallization are crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-4-ethylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
3-(2-Chlorophenyl)-4-ethylpyrrolidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticonvulsant and analgesic properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-4-ethylpyrrolidine involves its interaction with specific molecular targets. For instance, it may interact with neuronal voltage-sensitive sodium channels and L-type calcium channels, leading to its anticonvulsant and analgesic effects . The compound’s structure allows it to bind to these channels, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)-4-ethylpyrrolidine: Similar structure but with the chlorine atom at the 3-position of the phenyl ring.
3-(2-Chlorophenyl)-4-methylpyrrolidine: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
3-(2-Chlorophenyl)-4-ethylpyrrolidine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 2-chlorophenyl group and the ethyl group on the pyrrolidine ring provides distinct properties compared to its analogs, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H16ClN |
---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4-ethylpyrrolidine |
InChI |
InChI=1S/C12H16ClN/c1-2-9-7-14-8-11(9)10-5-3-4-6-12(10)13/h3-6,9,11,14H,2,7-8H2,1H3 |
InChI Key |
QARAAPBSPOHHLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCC1C2=CC=CC=C2Cl |
Origin of Product |
United States |
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